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Executive Summary

NV556 is a potent, non-immunosuppressive, sanglifehrin-based cyclophilin inhibitor that was
under preclinical development by NeuroVive Pharmaceutical AB for the treatment of non-
alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated its efficacy in reducing
liver fibrosis and the development of hepatocellular carcinoma (HCC) in established animal
models of NASH. This document provides a comprehensive overview of the discovery,
mechanism of action, and preclinical data associated with NV556.

Discovery and History

NV556, also previously referred to as NVPO018, is a novel cyclophilin inhibitor belonging to the
sanglifehrin class of compounds.[1] It was developed by NeuroVive Pharmaceutical AB as part
of their mitochondrial medicine program.[1][2] The initial preclinical results demonstrating its
anti-fibrotic effects in a NASH model were announced in the autumn of 2016.[1] Further
positive preclinical data were presented at the International Liver Congress™ in April 2017,
showing anti-fibrotic effects in a second well-validated experimental NASH model and a
reduction in liver tumor burden.[1][2]

Mechanism of Action
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NV556 exerts its therapeutic effects through the inhibition of cyclophilins, a family of peptidyl-
prolyl cis-trans isomerases.[3][4] Cyclophilins are implicated in various stages of the fibrotic
process, including inflammation, hepatocyte apoptosis, and the activation of hepatic stellate
cells (HSCs), which are the primary collagen-producing cells in the liver.[3] By inhibiting
cyclophilin activity, NV556 can interfere with these pathological processes. Specifically,
cyclophilin inhibition has been shown to suppress the TGF-3 signaling pathway, a key driver of
fibrosis, by affecting the phosphorylation of SMAD2 and SMAD3.[3]

Signaling Pathway

The proposed mechanism of action for NV556 involves the inhibition of cyclophilins, which in
turn modulates the TGF-3 signaling pathway, a critical regulator of fibrosis.
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Caption: Proposed signaling pathway of NV556 in inhibiting TGF-B-mediated fibrosis. (Within
100 characters)

Preclinical Data

NV556 has been evaluated in several preclinical models of NASH and liver fibrosis,
demonstrating significant anti-fibrotic and anti-tumorigenic effects.

In Vivo Studies

Table 1: Summary of In Vivo Efficacy of NV556 in NASH Models

Model Treatment Group Key Findings Reference

- Decreased liver

fibrosis- No significant
MCD Model NV556 )

effect on ballooning or

steatosis

- Decreased liver

fibrosis- Reduced liver

to body weight ratio

compared to vehicle-
STAM™ Model NV556 (100 mg/kg) o [3]

No significant effect

on plasma

triglycerides, glucose,

or insulin

- Significantly reduced
the number and

STAM™ Model (HCC)  NV556 diameter of tumorous [5]1[6]
nodules- Significantly

decreased liver weight

In Vitro Studies

Table 2: Summary of In Vitro Efficacy of NV556
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Experimental Protocols
Animal Models of NASH

The MCD model is a well-established dietary model to induce NASH.[3]
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Caption: Workflow for the MCD diet-induced NASH model. (Within 100 characters)

Methodology: Mice are fed a diet deficient in methionine and choline for a specified period,
typically several weeks, to induce the pathological features of NASH, including steatosis,
inflammation, and fibrosis.[3] Animals are then treated with NV556 or a vehicle control, and
the extent of liver injury and fibrosis is assessed at the end of the study.[3]

The STAM™ model is a widely used model that progresses from NASH to HCC.[2][3]
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Caption: Workflow for the STAM™ model of NASH and HCC. (Within 100 characters)
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» Methodology: This model is induced by a single low-dose injection of streptozotocin (STZ) in
newborn male mice, followed by feeding a high-fat diet from 4 weeks of age.[3][6] This
protocol leads to the development of NASH and subsequent progression to HCC. NV556
treatment is typically initiated after the establishment of NASH.[3]

In Vitro 3D Human Liver Model

o Methodology: Human hepatic stellate cells (LX2 cell line) are seeded onto 3D human liver
extracellular matrix (ECM) scaffolds.[3] The cells are then treated with TGF-1 to induce a
fibrotic response. The anti-fibrotic potential of NV556 is evaluated by measuring the
expression of fibrotic markers such as collagen type | (COL1A1) and the secretion of

procollagen 1.[3]

Conclusion

NV556 is a promising preclinical candidate for the treatment of NASH and associated liver
fibrosis and HCC. Its mechanism of action as a cyclophilin inhibitor targets a key pathway in the
pathogenesis of these diseases. The preclinical data demonstrate a significant reduction in
fibrosis and tumor development in relevant animal models. Further investigation and clinical
development would be required to establish its therapeutic potential in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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